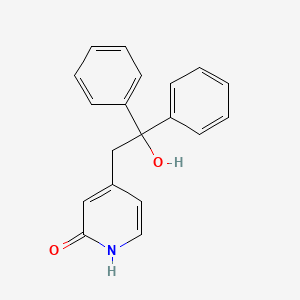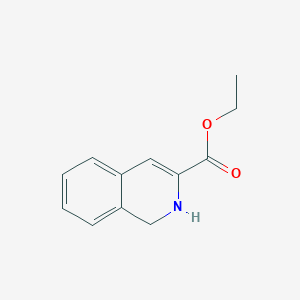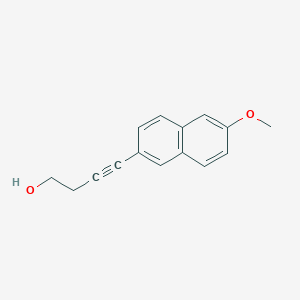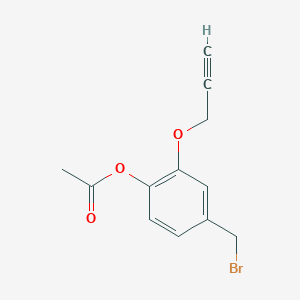
4-(2-Hydroxy-2,2-diphenylethyl)pyridin-2(1h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydroxy-2,2-diphenylethyl)pyridin-2(1h)-one is a synthetic organic compound that features a pyridinone core substituted with a hydroxy-diphenylethyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-2,2-diphenylethyl)pyridin-2(1h)-one typically involves the following steps:
Formation of the Pyridinone Core: This can be achieved through cyclization reactions involving appropriate precursors such as β-ketoesters and amines.
Introduction of the Hydroxy-Diphenylethyl Group: This step may involve the reaction of the pyridinone core with a suitable diphenylethyl halide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The pyridinone ring can undergo reduction to form a dihydropyridine derivative.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydropyridine derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(2-Hydroxy-2,2-diphenylethyl)pyridin-2(1h)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-pyridinone: A simpler analog with known chelating properties.
2,2-Diphenylethanol: A structural analog with different biological activities.
Uniqueness
4-(2-Hydroxy-2,2-diphenylethyl)pyridin-2(1h)-one is unique due to the combination of the pyridinone core and the hydroxy-diphenylethyl group, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
16097-17-9 |
|---|---|
Fórmula molecular |
C19H17NO2 |
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
4-(2-hydroxy-2,2-diphenylethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C19H17NO2/c21-18-13-15(11-12-20-18)14-19(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-13,22H,14H2,(H,20,21) |
Clave InChI |
REPIWJUBUSBTTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CC2=CC(=O)NC=C2)(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[6-(Benzylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13985033.png)




![2-[2,2-Bis(2-chloroethyl)hydrazinyl]propanoic acid](/img/structure/B13985070.png)








